molecular formula C21H20N2O2 B1242906 2-(2-benzoyl-1-pyrrolyl)-N-methyl-N-(phenylmethyl)acetamide

2-(2-benzoyl-1-pyrrolyl)-N-methyl-N-(phenylmethyl)acetamide

Cat. No. B1242906
M. Wt: 332.4 g/mol
InChI Key: MMTSMGPWDUNAGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-benzoyl-1-pyrrolyl)-N-methyl-N-(phenylmethyl)acetamide is an aromatic ketone.

Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

  • Photovoltaic Applications : Analog compounds of 2-(2-benzoyl-1-pyrrolyl)-N-methyl-N-(phenylmethyl)acetamide have been synthesized and studied for their potential use in dye-sensitized solar cells (DSSCs). They exhibit good light harvesting efficiency and favorable free energy of electron injection, making them suitable for photovoltaic applications (Mary et al., 2020).
  • Ligand-Protein Interactions : The same study also explores the binding interactions of these compounds with Cyclooxygenase 1 (COX1) through molecular docking, indicating potential biological applications.

Synthesis and Chemical Properties

  • Chemical Synthesis : Various studies focus on the synthesis and properties of related acetamide compounds. For instance, research has been conducted on the preparation of pincer-functionalized aminomethylbenzoquinoline ruthenium catalysts, which are similar in structure to the chemical (Facchetti et al., 2016).
  • NMR Properties : The dynamic NMR properties of related acetamide compounds have been explored, revealing insights into their molecular behavior, which could be relevant for the compound (Samimi et al., 2010).

Biological Activities

  • Anticancer Potential : Certain benzophenone acetamide analogs, similar to the compound , have been synthesized and screened for anticancer activities. These studies offer a glimpse into the potential biological efficacy of related compounds (Zabiulla et al., 2016).

Anticonvulsant Properties

  • Anticonvulsant Activities : Studies have been conducted on related acetamides to evaluate their anticonvulsant properties, which could imply similar potential uses for the compound (Camerman et al., 2005).

Synthetic Pathways

  • Synthetic Routes : Research has been done on the synthesis of various acetamide derivatives, including processes and reactions that could be relevant to the synthesis of 2-(2-benzoyl-1-pyrrolyl)-N-methyl-N-(phenylmethyl)acetamide (Brown & Waring, 1977).

properties

Product Name

2-(2-benzoyl-1-pyrrolyl)-N-methyl-N-(phenylmethyl)acetamide

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

2-(2-benzoylpyrrol-1-yl)-N-benzyl-N-methylacetamide

InChI

InChI=1S/C21H20N2O2/c1-22(15-17-9-4-2-5-10-17)20(24)16-23-14-8-13-19(23)21(25)18-11-6-3-7-12-18/h2-14H,15-16H2,1H3

InChI Key

MMTSMGPWDUNAGV-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=O)CN2C=CC=C2C(=O)C3=CC=CC=C3

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CN2C=CC=C2C(=O)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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